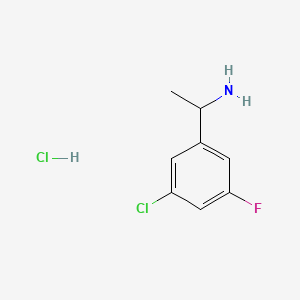

1-(3-Chloro-5-fluorophenyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJDCFVSXSRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is of paramount importance in modern drug discovery, where the chirality of a molecule can significantly influence its pharmacological activity, efficacy, and safety profile. This technical guide provides a comprehensive overview of the properties, synthesis, and analytical characterization of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

The strategic placement of the chloro and fluoro substituents on the phenyl ring, combined with the chiral center at the ethylamine moiety, makes this compound a versatile intermediate for creating complex molecular architectures with specific biological targets. Understanding its fundamental properties and having robust synthetic and analytical protocols are essential for its effective utilization in the pharmaceutical industry.

Physicochemical Properties

Chemical Structure and Identifiers

Figure 1: Chemical structure of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine | [1] |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.61 g/mol | [1] |

| CAS Number | 1217475-54-1 | [1] |

| Canonical SMILES | CN | [1] |

| InChIKey | BVVJDCFVSXSRBB-RXMQYKEDSA-N | [1] |

Physical and Chemical Properties (Experimental and Predicted)

| Property | Value | Notes | Source |

| Appearance | Likely a liquid or low-melting solid | Based on similar compounds | - |

| Boiling Point | Not available | For the analogous 3-Fluorophenethylamine: 87 °C at 15 mmHg | |

| Melting Point | Not available | For the precursor ketone, 3'-Chloro-5'-fluoroacetophenone: 51-54 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | Expected behavior for a small organic amine | - |

| pKa | Not available | Expected to be in the range of 9-10 for the protonated amine, typical for phenylethylamines | - |

| XLogP3 | 1.9 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

Synthesis of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine

The synthesis of enantiomerically pure (R)-1-(3-Chloro-5-fluorophenyl)ethanamine can be approached through several strategic pathways. The choice of method often depends on the desired scale, cost-effectiveness, and available resources. Asymmetric synthesis and chiral resolution of a racemic mixture are the most common strategies.

Proposed Synthetic Pathway Overview

Sources

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride chemical data

An In-depth Technical Guide to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

This document provides a comprehensive technical overview of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. The guide delves into its chemical properties, a conceptual synthetic pathway, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.

Chemical Identity and Physicochemical Properties

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a halogenated chiral amine. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with a chiral ethylamine substituent, makes it a valuable synthon for introducing specific structural motifs that can modulate the pharmacological properties of a lead compound. The hydrochloride salt form is typically supplied to improve solubility and stability.

Below is a diagram of its chemical structure.

Caption: 2D Structure of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1998701-29-3 | [1][2][3] |

| IUPAC Name | (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | [1] |

| Molecular Formula | C₈H₁₀Cl₂FN | [1][2] |

| MDL Number | MFCD12758064 | [1] |

| Canonical SMILES | CC1=CC(F)=CC(Cl)=C1.Cl | [1] |

| InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | [1] |

| InChI Key | YTFYFLQQTPBAHS-JEDNCBNOSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 210.08 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (typical) | [1][2] |

| Storage | Sealed in a dry environment at room temperature. |[2][3] |

Synthesis and Stereochemical Control: A Conceptual Workflow

While specific proprietary synthesis routes may vary, a logical and common approach for producing chiral amines like this involves a multi-step process. The key challenges are the regioselective halogenation of the aromatic ring and the stereoselective formation of the amine center.

The causality behind this conceptual workflow is based on established, high-yield chemical transformations. The choice of a reductive amination pathway is standard for its efficiency in converting ketones to amines. The critical step for ensuring the final product's utility in drug development is the chiral resolution, which isolates the desired (S)-enantiomer, as stereochemistry is paramount for biological activity.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the compound, a panel of analytical techniques must be employed. This self-validating system confirms that the material meets the stringent specifications required for research and development.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton, and the methyl group, with appropriate splitting patterns. ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of the (S)-enantiomer.

Protocol: Purity and Enantiomeric Excess Analysis via Chiral HPLC

This protocol describes a generalized method for assessing the chemical and chiral purity of the title compound. The choice of a polysaccharide-based chiral stationary phase is common for resolving enantiomers of chiral amines.

Step-by-Step Methodology:

-

System Preparation:

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (hexane:isopropanol) + 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

System Suitability: Prepare a sample of the racemic mixture. Inject and confirm the baseline separation of the two enantiomer peaks. The resolution factor should be ≥ 1.5.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride sample.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10 µL of the prepared sample into the HPLC system.

-

Run the analysis and record the chromatogram.

-

-

Data Interpretation:

-

Chemical Purity: Calculate the area percentage of the main peak corresponding to the (S)-enantiomer relative to all peaks in the chromatogram.

-

Enantiomeric Excess (e.e.): Identify the peaks for the (S) and (R) enantiomers based on the system suitability run. Calculate the e.e. using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

-

Sources

1-(3-Chloro-5-fluorophenyl)ethanamine molecular structure and weight

An In-depth Technical Guide to 1-(3-Chloro-5-fluorophenyl)ethanamine: A Chiral Building Block for CNS-Targeted Therapeutics

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(3-Chloro-5-fluorophenyl)ethanamine, a critical chiral building block in modern drug discovery. The document is structured to provide researchers, medicinal chemists, and drug development professionals with detailed information on its molecular structure, physicochemical properties, a robust synthetic pathway, analytical characterization methods, and its significant applications. With its specific stereochemistry, this compound serves as a key intermediate in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly those targeting Central Nervous System (CNS) disorders.[1] The guide emphasizes the causality behind methodological choices, ensuring a deep understanding of the molecule's role from bench-scale synthesis to its potential therapeutic impact.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. 1-(3-Chloro-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative with a chiral center, making its stereochemistry a critical aspect of its function.

Molecular Structure

The molecule consists of a benzene ring substituted at the meta positions with chlorine and fluorine atoms. An aminoethyl group is attached to position 1 of the phenyl ring. The carbon atom bonded to the phenyl ring and the amine group is a stereocenter, giving rise to two distinct enantiomers.

Caption: 2D structure of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Caption: 2D structure of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Stereochemistry

The presence of a single chiral center means the molecule exists as a pair of enantiomers: (R)-1-(3-Chloro-5-fluorophenyl)ethanamine and (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. In the context of drug development, isolating the desired enantiomer is paramount, as biological systems often exhibit high stereoselectivity. The specific stereochemistry of this intermediate is crucial for enhancing the efficacy and reducing the side effects of the final drug product.[1]

Physicochemical Data Summary

The properties of the compound can vary depending on whether it is in its free base form or as a salt (e.g., hydrochloride), and whether it is a racemate or a specific enantiomer. The following table summarizes key quantitative data for the different forms.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | [2][3] |

| Molecular Weight (Free Base) | 173.61 g/mol | [3] |

| Molecular Weight (HCl Salt) | 210.08 g/mol | [1][4][5] |

| IUPAC Name (R-enantiomer) | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine | [3] |

| IUPAC Name (S-enantiomer) | (1S)-1-(3-chloro-5-fluorophenyl)ethanamine | [6] |

| CAS Number (R-enantiomer) | 1217475-54-1 | [3] |

| CAS Number (S-enantiomer) | 1241678-48-7 | [2] |

| CAS Number (R-HCl Salt) | 1820574-01-3 | [4] |

| CAS Number (S-HCl Salt) | 1998701-29-3 | [5][6] |

| CAS Number (Racemic HCl Salt) | 2203194-97-0 | [7] |

Synthesis and Manufacturing

While 1-(3-Chloro-5-fluorophenyl)ethanamine is commercially available, understanding its synthesis is crucial for process development, optimization, and cost-of-goods analysis. A robust and scalable synthetic route is essential for its application in pharmaceutical manufacturing.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

A highly efficient and common method for preparing chiral amines is the asymmetric reductive amination of the corresponding ketone. This approach allows for the direct formation of the desired enantiomer with high purity, avoiding costly and often lower-yield classical resolution steps. The logical workflow begins with the commercially available precursor, 3-Chloro-5-fluoroacetophenone.

Caption: Proposed workflow for asymmetric synthesis of the target amine.

Detailed Experimental Protocol

The following protocol is a representative methodology for the synthesis of one enantiomer. The choice of chiral auxiliary and reaction conditions would be inverted to obtain the opposite enantiomer.

Objective: To synthesize (R)-1-(3-Chloro-5-fluorophenyl)ethanamine from 3-Chloro-5-fluoroacetophenone.

Materials:

-

3-Chloro-5-fluoroacetophenone (1.0 eq)

-

(R)-(+)-α-Methylbenzylamine (1.1 eq)

-

Titanium(IV) isopropoxide (1.2 eq)

-

Anhydrous Ethanol (solvent)

-

Palladium on Carbon (10% Pd, ~1 mol%)

-

Hydrogen gas (H₂)

-

Hydrochloric Acid (for salt formation/workup)

-

Ethyl Acetate (for extraction)

-

Sodium Sulfate (for drying)

Procedure:

-

Imine Formation: To a solution of 3-Chloro-5-fluoroacetophenone in anhydrous ethanol, add (R)-(+)-α-Methylbenzylamine and titanium(IV) isopropoxide. Stir the mixture at room temperature for 12-18 hours to facilitate the formation of the chiral imine intermediate. The titanium catalyst acts as a Lewis acid and a dehydrating agent.

-

Diastereoselective Reduction: Transfer the reaction mixture to a hydrogenation vessel. Add the Palladium on Carbon catalyst. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases (approximately 24 hours). This step reduces the imine to the corresponding secondary amine with diastereoselectivity guided by the existing chiral center.

-

Deprotection (Hydrogenolysis): Upon completion of the reduction, increase the temperature to 50-60°C and continue hydrogenation. This facilitates the hydrogenolysis (cleavage) of the N-benzyl bond, removing the chiral auxiliary and yielding the desired primary amine.

-

Workup and Isolation: After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute aqueous acid solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The crude amine can be purified via column chromatography or by conversion to its hydrochloride salt, which can be recrystallized to high purity.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the molecular structure. Expected signals include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, and distinct multiplets in the aromatic region corresponding to the protons on the substituted phenyl ring. The integration of these signals should correspond to the number of protons (3H, 1H, and 3H, respectively).

-

¹³C NMR: Would show 8 distinct carbon signals, corresponding to the 8 carbon atoms in the molecule, confirming the overall carbon framework.[8][9]

-

¹⁹F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the free base (174.05), confirming the mass of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for determining enantiomeric purity. Using a suitable chiral stationary phase (e.g., a polysaccharide-based column), the R and S enantiomers can be separated and quantified, allowing for the precise determination of the enantiomeric excess (e.e.).

Applications in Drug Discovery and Development

The primary value of 1-(3-Chloro-5-fluorophenyl)ethanamine lies in its role as a specialized building block for complex, high-value molecules.

Role as a Chiral Building Block

The presence of the amine functional group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive aminations, and N-alkylation reactions. Its pre-defined stereochemistry is transferred to the final API, making it a cornerstone of asymmetric synthesis strategies in the pharmaceutical industry.[1][10][11] Halogenated aromatic rings, like the one present in this molecule, are common motifs in pharmaceuticals, often contributing to improved metabolic stability and binding affinity.[12]

Therapeutic Areas of Interest

This specific building block is frequently employed in the development of novel therapeutics for Central Nervous System (CNS) disorders.[1] It serves as a key intermediate for compounds designed as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents, where precise molecular geometry is critical for selective interaction with neurotransmitter receptors or transporters.[1]

Caption: Logical flow from chiral intermediate to final drug product.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

The hydrochloride salt of this compound is associated with the following GHS hazard classifications.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Source: BLDpharm Safety Information[5] |

Recommended Handling and Storage Protocols

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[7] Recommended storage is at room temperature in a dry environment.[5]

References

-

Vertex AI Search Result. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. 4

-

Sigma-Aldrich. 1-(3-Methylphenyl)ethanamine AldrichCPR.

-

MySkinRecipes. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. 1

-

Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. 2

-

Chem-Impex. 3-Chloro-5-fluoroaniline. 13

-

Lead Sciences. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. 7

-

Fluorochem. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. 6

-

PubChem. 1-(3-Fluorophenyl)ethanamine. 14

-

Wikipedia. NLX-204. 15

-

PubChem. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. 3

-

BLDpharm. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. 5

-

Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. 16

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 12

-

Benchchem. An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. 10

-

SpectraBase. N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine - Optional[13C NMR]. 8

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. 11

-

Tianming Pharmaceutical. Tianming Pioneers Eco-Friendly (R)-3-Chloro Synthesis at Scale. 17

-

SpectraBase. Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. 9

-

ChemicalBook. (R)-1-(3-Chloro-5-fluorophenyl)ethanaMine hydrochloride. 18

-

ChemicalBook. (R)-1-(3-CHLORO-4-FLUOROPHENYL)ETHANAMINE. 19

Sources

- 1. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 2. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 3. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. NLX-204 - Wikipedia [en.wikipedia.org]

- 16. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 17. tianmingpharm.com [tianmingpharm.com]

- 18. (R)-1-(3-Chloro-5-fluorophenyl)ethanaMine hydrochloride | 1217475-54-1 [amp.chemicalbook.com]

- 19. 1012305-33-7 CAS MSDS ((R)-1-(3-CHLORO-4-FLUOROPHENYL)ETHANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Unveiling of 1-(3-Chloro-5-fluorophenyl)ethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel compound 1-(3-Chloro-5-fluorophenyl)ethanamine. In the dynamic landscape of drug discovery and development, the precise structural elucidation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed projection of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for 1-(3-Chloro-5-fluorophenyl)ethanamine is not yet widely available in public spectral databases, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Our aim is to equip researchers with a foundational understanding to aid in the synthesis, identification, and characterization of this and related molecules.

Introduction: The Significance of 1-(3-Chloro-5-fluorophenyl)ethanamine

Substituted phenylethylamines are a class of compounds with profound implications in medicinal chemistry and neuroscience.[1] The unique substitution pattern of a chloro and a fluoro group on the phenyl ring of 1-(3-Chloro-5-fluorophenyl)ethanamine suggests its potential for novel pharmacological activity, making its unambiguous characterization a critical step in its developmental pathway. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing a detailed fingerprint of a molecule's structure and connectivity. This guide will delve into the three primary spectroscopic techniques used for this purpose: NMR, IR, and MS.

Molecular Structure and Isomerism

1-(3-Chloro-5-fluorophenyl)ethanamine possesses a chiral center at the benzylic carbon, leading to the existence of two enantiomers, (R)- and (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. It is crucial to note that while most spectroscopic techniques discussed herein will not differentiate between enantiomers, they are fundamental for confirming the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of 1-(3-Chloro-5-fluorophenyl)ethanamine is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -CH₃ (Methyl) | 1.3 - 1.5 | Doublet (d) | ~6.5 | 3H | Coupled to the single proton of the benzylic carbon. |

| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | - | 2H | Labile protons, often appear as a broad signal. |

| -CH- (Benzylic) | 4.0 - 4.3 | Quartet (q) | ~6.5 | 1H | Coupled to the three protons of the methyl group. |

| Ar-H | 6.8 - 7.2 | Multiplet (m) | Various | 3H | Complex splitting due to coupling with each other and with the fluorine atom. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The presence of the electronegative chlorine and fluorine atoms will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (Methyl) | 20 - 25 | Typical range for an aliphatic methyl group attached to a methine. |

| -CH- (Benzylic) | 50 - 55 | Carbon attached to the nitrogen and the aromatic ring. |

| Aromatic C-H | 110 - 130 | Aromatic carbons with attached protons. |

| Aromatic C-Cl | 133 - 136 | Carbon directly bonded to the chlorine atom. |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to the fluorine atom, showing a large one-bond coupling constant. |

| Aromatic C-ipso | 145 - 150 | Quaternary carbon of the aromatic ring attached to the ethylamine group. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-Chloro-5-fluorophenyl)ethanamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for generating fragment-rich spectra. Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ (m/z 174/176). [4]3. Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 1-(3-Chloro-5-fluorophenyl)ethanamine. The anticipated NMR, IR, and MS data presented herein are based on fundamental principles of spectroscopy and analysis of structurally related compounds. These predictions offer a valuable starting point for any researcher working with this molecule, facilitating its identification and characterization. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, further refining our understanding of the structure-property relationships in this important class of compounds.

References

-

BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. Retrieved from BenchChem website. [2]2. Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from Preprints.org. [3]3. Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [5]4. Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from Wikipedia. [1]5. MDPI. (2020). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from MDPI. [6]6. PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from PubMed.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of 1-(3-Chloro-5-fluorophenyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-5-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Chloro-5-fluorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical research and development. As a substituted phenylethylamine, this compound serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document details its structural and physicochemical properties, a plausible synthetic route via reductive amination, and standard protocols for its characterization. The guide is intended to equip researchers and drug development professionals with the necessary technical insights for the effective handling, synthesis, and application of this compound.

Introduction and Significance

1-(3-Chloro-5-fluorophenyl)ethanamine belongs to the class of halogenated phenylethylamines, a group of compounds frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity to target proteins, and bioavailability. Chiral amines, in particular, are crucial in modern drug design, as different enantiomers of a molecule often exhibit distinct biological activities.[1]

The structural motif of 1-(3-Chloro-5-fluorophenyl)ethanamine makes it a precursor for a variety of more complex molecules, potentially including enzyme inhibitors, receptor modulators, and other therapeutic agents. A thorough understanding of its physical and chemical properties is therefore essential for its effective use in medicinal chemistry and process development.

Physicochemical Properties

Precise experimental data for 1-(3-Chloro-5-fluorophenyl)ethanamine is not extensively reported in publicly accessible literature. Therefore, a combination of computed data from reliable sources and experimental data from closely related analogs is presented.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine (R-enantiomer) | [2] |

| (1S)-1-(3-chloro-5-fluorophenyl)ethanamine (S-enantiomer) | [3] | |

| CAS Number | 1217475-54-1 (R-enantiomer) | [2] |

| 1241678-48-7 (S-enantiomer) | [4] | |

| 1998701-29-3 ((S)-enantiomer HCl salt) | [3] | |

| Molecular Formula | C₈H₉ClFN | [2] |

| Molecular Weight | 173.61 g/mol | [2] |

| Appearance | Inferred to be a liquid at room temperature as the free base, similar to phenethylamine. The hydrochloride salt is expected to be a white to off-white crystalline solid. | [5][6] |

Computed Physicochemical Data

The following data for the free base has been computed by PubChem.

| Property | Value | Source(s) |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 173.0407551 Da | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Estimated Physical Properties

| Property | Estimated Value | Rationale and Source(s) |

| Boiling Point | ~200-220 °C | Based on the boiling point of phenethylamine (195 °C) with an expected increase due to halogenation.[5] |

| Melting Point (HCl Salt) | ~215-225 °C | Based on the melting point of phenethylamine hydrochloride (217-222 °C).[5][6] |

| pKa (of the ammonium ion) | ~9.5 - 10.0 | Based on the pKa of phenethylamine (9.83). Electron-withdrawing groups on the phenyl ring are expected to slightly decrease the basicity.[5] |

| Solubility | The free base is likely soluble in organic solvents like ethanol, ether, and chloroform. The hydrochloride salt is expected to be soluble in water and alcohols. | Based on the known solubility of phenethylamine and its hydrochloride salt.[5][7] |

Synthesis and Reactivity

A common and efficient method for the synthesis of primary amines from ketones is reductive amination.[8][9]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine can be readily achieved from the commercially available precursor, 3'-Chloro-5'-fluoroacetophenone.[3][10]

Caption: Proposed synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine via reductive amination.

Detailed Experimental Protocol

Materials:

-

3'-Chloro-5'-fluoroacetophenone

-

Ammonium acetate (or aqueous ammonia)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent like ethanol or dichloromethane)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether (or other extraction solvent)

-

Sodium sulfate (or magnesium sulfate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3'-Chloro-5'-fluoroacetophenone (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (5-10 equivalents), to the solution. Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the ketone and the formation of the imine intermediate.

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2 equivalents), portion-wise to control any effervescence. Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. To remove the solvent, use a rotary evaporator. Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 1-(3-Chloro-5-fluorophenyl)ethanamine free base. Further purification can be achieved by vacuum distillation or column chromatography.

-

Salt Formation (Optional): To prepare the hydrochloride salt for improved stability and handling, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Chemical Reactivity

The chemical reactivity of 1-(3-Chloro-5-fluorophenyl)ethanamine is primarily dictated by the primary amine group and the substituted aromatic ring.

-

Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines). As a base, it will form salts with acids.

-

Aromatic Ring: The chloro and fluoro substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, the reaction conditions required would likely be harsh. The halogen atoms can potentially participate in transition metal-catalyzed cross-coupling reactions, although this would require specific catalytic systems.

Analytical Characterization

Due to the absence of published experimental spectra, the following sections provide predicted data and expected characteristic features based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are valuable for structural confirmation.[11][12]

-

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (approx. 6.8-7.5 ppm). Due to the substitution pattern, these protons will appear as multiplets or doublets of doublets, with coupling to each other and to the fluorine atom.

-

Methine Proton (-CH-): A quartet is expected for the proton attached to the chiral carbon (approx. 4.0-4.5 ppm), coupled to the adjacent methyl protons.

-

Amine Protons (-NH₂): A broad singlet is expected (can be anywhere from 1.5-3.5 ppm), which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A doublet is expected (approx. 1.3-1.6 ppm), coupled to the methine proton.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-165 ppm). The carbons directly bonded to chlorine and fluorine will show characteristic shifts and C-F coupling.

-

Chiral Carbon (-CH-): A signal is expected around 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal is expected around 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern.[13][14][15]

-

Expected Fragmentation: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observable at m/z ≈ 173/175 (due to chlorine isotopes) for the free base. A characteristic fragmentation pathway for phenylethylamines is the cleavage of the Cα-Cβ bond, which would result in a prominent fragment corresponding to the loss of the methyl group.

Infrared (IR) Spectroscopy

-

N-H Stretching: A characteristic pair of medium-intensity peaks is expected in the region of 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-N Stretching: A peak in the 1000-1200 cm⁻¹ region.

-

C-Cl and C-F Stretching: These will appear in the fingerprint region, typically below 1400 cm⁻¹.

Chirality and Enantiomeric Separation

As 1-(3-Chloro-5-fluorophenyl)ethanamine possesses a chiral center, the separation of its enantiomers is often necessary for pharmaceutical applications.

Caption: The (R) and (S) enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Chiral Separation Protocol

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for the analytical and preparative separation of enantiomers.

Workflow:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are often effective for separating chiral amines.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times. A small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing.

-

Detection: UV detection is suitable due to the presence of the aromatic ring (typically around 254 nm).

-

Scale-up: For preparative separation, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate.

Applications in Drug Development

Halogenated chiral amines like 1-(3-Chloro-5-fluorophenyl)ethanamine are valuable precursors in drug discovery for several reasons:

-

Introduction of Chirality: They provide a stereocenter that can be crucial for specific interactions with biological targets.

-

Modulation of Physicochemical Properties: The chloro and fluoro substituents can enhance metabolic stability by blocking sites of oxidation and can improve membrane permeability and binding affinity.

-

Synthetic Handle: The primary amine group is a versatile functional group for further chemical modifications and the construction of more complex molecules.

While specific drugs derived from this exact compound are not publicly disclosed, numerous patents and research articles describe the synthesis of biologically active compounds from structurally similar halogenated phenylethylamines.

Safety and Handling

-

Hazard Statements: The hydrochloride salt of the (S)-enantiomer is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

1-(3-Chloro-5-fluorophenyl)ethanamine is a key chemical intermediate with significant potential in pharmaceutical research. This guide has provided a detailed overview of its known and predicted physicochemical properties, a robust synthetic protocol, and standard analytical methods for its characterization. By leveraging this information, researchers and scientists in drug development can more effectively utilize this compound in their synthetic endeavors.

References

-

Phenethylamine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

21.2: Structural and Physical Properties of Amines - Chemistry LibreTexts. (2015, July 19). Retrieved January 25, 2026, from [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). Retrieved January 25, 2026, from [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020, September 1). Retrieved January 25, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25). Retrieved January 25, 2026, from [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (n.d.).

-

NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 25, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 25, 2026, from [Link]

-

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - ACS Publications. (2021, July 22). Retrieved January 25, 2026, from [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). Retrieved January 25, 2026, from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chirality (chemistry) - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Hydride Reagents for Stereoselective Reductive Amination. An Improved Preparation of 3-Endo-Tropanamine. (n.d.). Retrieved January 25, 2026, from [Link]

-

ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Strona główna. (n.d.). Retrieved January 25, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 25, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (n.d.). Retrieved January 25, 2026, from [Link]

-

β-Phenylethylamine hydrochloride - ChemBK. (2024, April 9). Retrieved January 25, 2026, from [Link]

-

Drug precursor developments in the European Union - euda.europa.eu. (n.d.). Retrieved January 25, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 25, 2026, from [Link]

-

Introduced SB 2096 - 2017 Regular Session (65th LA) - LC# 17.8013.01000 - North Dakota Legislative Branch. (n.d.). Retrieved January 25, 2026, from [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.).

-

List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 7. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 12. Visualizer loader [nmrdb.org]

- 13. researchgate.net [researchgate.net]

- 14. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloro-5-fluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis.[1] The document outlines the fundamental principles governing its solubility, details a robust experimental protocol for accurate solubility determination, and presents an analysis of its expected behavior in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to optimize reaction conditions, purification processes, and formulation strategies.

Introduction

1-(3-Chloro-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry.[2][3] Its structural motifs are present in various biologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification (e.g., crystallization), and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing scalable and efficient chemical processes. This guide provides both the theoretical framework and practical, validated methodologies for assessing and understanding the solubility of this compound.

Physicochemical Profile of Solute and Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] To predict and interpret the solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine, we must first understand its own physicochemical properties and those of the solvents.

1-(3-Chloro-5-fluorophenyl)ethanamine Properties

-

Structure: The molecule consists of a benzene ring substituted with a chloro and a fluoro group, and an ethanamine side chain.

-

Molecular Formula: C₈H₉ClFN[6]

-

Molecular Weight: 173.61 g/mol [6]

-

Key Functional Groups:

-

Primary Amine (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. It is also basic and can be protonated in acidic media to form a highly polar ammonium salt, significantly increasing aqueous solubility.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to hydrophobic character.

-

Halogens (-Cl, -F): The chloro and fluoro substituents increase the molecule's polarity and can act as weak hydrogen bond acceptors.

-

-

Predicted Polarity: The combination of a nonpolar aromatic ring and polar functional groups gives the molecule a moderate overall polarity. The computed XLogP3 value, a measure of lipophilicity, is 1.9, indicating a degree of nonpolar character.[6][7]

Table 1: Computed Physicochemical Properties of 1-(3-Chloro-5-fluorophenyl)ethanamine

| Property | Value | Source |

| Molecular Weight | 173.61 g/mol | PubChem[6] |

| XLogP3 | 1.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

Properties of Common Organic Solvents

The choice of solvent is critical. Solvents are typically classified by their polarity, which is a function of their dipole moment and dielectric constant, as well as their ability to participate in hydrogen bonding.

Table 2: Properties of Selected Organic Solvents

| Solvent | Polarity Index | Type | Hydrogen Bonding |

| n-Heptane | 0.1 | Nonpolar | None |

| Toluene | 2.4 | Nonpolar (Aromatic) | None |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Acceptor |

| Ethyl Acetate | 4.4 | Polar Aprotic | Acceptor |

| Acetone | 5.1 | Polar Aprotic | Acceptor |

| Acetonitrile | 5.8 | Polar Aprotic | Acceptor |

| Ethanol | 4.3 | Polar Protic | Donor & Acceptor |

| Methanol | 5.1 | Polar Protic | Donor & Acceptor |

Theoretical Principles of Solubility

The dissolution of a solid in a liquid involves overcoming the solute's crystal lattice energy and the solvent's intermolecular forces to form new, favorable solute-solvent interactions.[4]

-

"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Given the moderate polarity of 1-(3-Chloro-5-fluorophenyl)ethanamine, it is expected to exhibit limited solubility in highly nonpolar solvents like heptane and good solubility in solvents of intermediate to high polarity.

-

Hydrogen Bonding: The primary amine group is the most significant contributor to solubility in protic solvents like methanol and ethanol. The ability of the -NH₂ group to donate and accept hydrogen bonds allows for strong interactions with these solvents.

-

Dipole-Dipole Interactions: The polar C-Cl and C-F bonds contribute to the molecule's overall dipole moment, promoting solubility in polar aprotic solvents like acetone and ethyl acetate.

-

Hansen Solubility Parameters (HSP): For a more advanced analysis, HSP can be used. This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[8][9] A solvent will be effective if its HSP values are close to those of the solute.[10] The principle states that substances with similar HSPs are likely to be miscible.[9]

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a validated experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[11]

Rationale for the Shake-Flask Method

This method is chosen because it ensures that the system reaches thermodynamic equilibrium.[11] By agitating an excess of the solid compound in the solvent for an extended period, we can be confident that the resulting solution is truly saturated.[12][13] Subsequent analysis of the clear supernatant provides a precise measure of the solubility at a given temperature. The inclusion of multiple time points (e.g., 24, 48, and 72 hours) serves as a self-validating mechanism; equilibrium is confirmed when the measured concentrations no longer increase over time.[11]

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 1-(3-Chloro-5-fluorophenyl)ethanamine (e.g., 20-30 mg) into several glass vials (e.g., 4 mL). Using an excess ensures that a saturated solution can be formed.[11]

-

Prepare triplicate vials for each solvent to be tested to ensure statistical validity.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period. It is recommended to pull samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[11]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial for analysis. This step is critical to remove all undissolved solid particles.

-

-

Analysis (Using High-Performance Liquid Chromatography - HPLC):

-

Prepare a series of calibration standards of 1-(3-Chloro-5-fluorophenyl)ethanamine of known concentrations in the solvent of interest.

-

Analyze the filtered samples and calibration standards by a validated HPLC method with UV detection.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.

-

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Solubility Data and Analysis

Table 3: Predicted Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine in Organic Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility | Rationale |

| n-Heptane | Nonpolar | Very Low (< 1 mg/mL) | Mismatch in polarity. Solute's polar groups cannot interact favorably with the nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | Low (1-10 mg/mL) | Favorable π-π stacking interactions between aromatic rings may provide some solubility. |

| Dichloromethane | Polar Aprotic | Moderate (10-50 mg/mL) | Good dipole-dipole interactions between the solvent and the polar C-X bonds of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate (10-50 mg/mL) | The ester group can act as a hydrogen bond acceptor for the amine group. |

| Acetone | Polar Aprotic | High (50-200 mg/mL) | Strong dipole-dipole interactions and hydrogen bond acceptance by the carbonyl oxygen. |

| Acetonitrile | Polar Aprotic | High (50-200 mg/mL) | Strong dipole-dipole interactions. |

| Ethanol | Polar Protic | Very High (>200 mg/mL) | Strong hydrogen bonding (both donor and acceptor) with the amine group. |

| Methanol | Polar Protic | Very High (>200 mg/mL) | Similar to ethanol, strong hydrogen bonding interactions lead to high solubility.[4] |

Safety and Handling

As a substituted phenethylamine, 1-(3-Chloro-5-fluorophenyl)ethanamine requires careful handling.[14]

-

Hazards: This class of compounds can be corrosive and may cause skin burns and eye damage. It is harmful if swallowed.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[17] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][18]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.[15]

Conclusion

1-(3-Chloro-5-fluorophenyl)ethanamine exhibits a solubility profile consistent with its moderately polar structure. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol due to strong hydrogen bonding capabilities. Good solubility is also expected in polar aprotic solvents, while solubility in nonpolar solvents is anticipated to be limited. For precise quantitative data, the standardized shake-flask method detailed in this guide provides a robust and self-validating protocol. This understanding and methodology are crucial for scientists and researchers to effectively handle and utilize this compound in drug discovery and development processes.

References

- Fluorochem. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride Safety Data Sheet.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45072408, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782362, 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet - 2-Phenylethylamine.

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

- CymitQuimica. (2024). Safety Data Sheet - 1-(2-Chloro-6-fluorophenyl)ethanamine.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]

- Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from a relevant educational resource on Hansen Solubility Parameters.

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Phenylethylamine HCl.

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from a relevant article in Dissolution Technologies.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55273760, (R)-1-(2-chloro-3-fluorophenyl)ethanamine. Retrieved from [Link]

-

Halpert, M., et al. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC - NIH. Retrieved from [Link]

-

Williams, D. (2019). Introduction to the Hansen Solubility Parameters. YouTube. Retrieved from [Link]

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.

- ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials.

- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Fluoroethane.

-

Wikipedia. (n.d.). NLX-204. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet - 2-(2-Fluorophenyl)ethylamine.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 2-Phenylethylamine hydrochloride. Retrieved from a relevant Santa Cruz Biotechnology SDS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-(2-chloro-3-fluorophenyl)ethanamine | C8H9ClFN | CID 55273760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. kinampark.com [kinampark.com]

- 10. specialchem.com [specialchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. aksci.com [aksci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(3-Chloro-5-fluorophenyl)ethanamine: Synthesis, History, and Application

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral amine that has emerged as a significant building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific steric and electronic properties that are increasingly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, history, and applications of this compound, with a particular focus on its role in the development of selective ion channel modulators.

While the initial discovery and first reported synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine are not prominently documented in readily available scientific literature, its history is intrinsically linked to its utility in drug discovery programs. The compound gained prominence as a key intermediate, becoming commercially available to meet the demands of researchers developing complex molecular architectures. Its recent application in the synthesis of potent and selective agonists for the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel highlights its importance in the field.

Chemical Properties and Specifications

| Property | Value | Source |

| Chemical Name | 1-(3-Chloro-5-fluorophenyl)ethanamine | N/A |

| CAS Number | 1241678-48-7 ((S)-enantiomer) | [1] |

| 1998701-29-3 ((S)-enantiomer HCl salt) | [2][3][4] | |

| 2203194-97-0 (racemic HCl salt) | [5] | |

| 1820574-01-3 ((R)-enantiomer HCl salt) | [6] | |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | [7] |

Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine

The most logical and widely practiced synthetic route to 1-(3-Chloro-5-fluorophenyl)ethanamine involves a two-step process starting from 1-chloro-3,5-difluorobenzene. The first step is a Friedel-Crafts acylation to introduce the acetyl group, followed by a reductive amination to form the target ethanamine.

Step 1: Synthesis of 3'-Chloro-5'-fluoroacetophenone (Precursor)

The synthesis of the key precursor, 3'-Chloro-5'-fluoroacetophenone, is typically achieved via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Chloro-3-fluorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C (ice bath), slowly add acetyl chloride.

-

After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 3'-Chloro-5'-fluoroacetophenone.

Step 2: Reductive Amination to 1-(3-Chloro-5-fluorophenyl)ethanamine

The conversion of the ketone precursor to the desired primary amine is achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the amine. A common and effective method utilizes ammonium formate as both the ammonia source and a hydrogen donor in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

Materials:

-

3'-Chloro-5'-fluoroacetophenone

-

Ammonium formate (CH₅NO₂)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3'-Chloro-5'-fluoroacetophenone in methanol in a round-bottom flask.

-

Add ammonium formate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Make the solution basic by adding a concentrated ammonium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-(3-Chloro-5-fluorophenyl)ethanamine can be purified by column chromatography.

Logical and Experimental Workflow Diagram

Sources

- 1. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 2. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride [1998701-29-3] | King-Pharm [king-pharm.com]

- 5. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 6. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 7. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-(3-Chloro-5-fluorophenyl)ethanamine: A Technical Guide for Innovative Research

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped potential of 1-(3-chloro-5-fluorophenyl)ethanamine. As a chiral amine with a unique halogen substitution pattern, this molecule represents a promising scaffold for the development of novel pharmaceuticals, agrochemicals, and specialized materials. This document provides a forward-looking exploration of key research areas, supported by detailed, field-proven methodologies for synthesis, chiral separation, and characterization. By elucidating the causality behind experimental choices and grounding our proposals in established chemical principles, we aim to empower researchers to confidently explore the scientific frontiers of this versatile building block.

Introduction: The Strategic Value of Halogenated Chiral Amines

Chiral amines are fundamental building blocks in a vast array of high-value molecules, with a significant percentage of commercial pharmaceuticals containing this critical functional group. The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring of these amines can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(3-Chloro-5-fluorophenyl)ethanamine, with its distinct meta-chloro and -fluoro substitution, presents a unique electronic and steric profile that warrants dedicated investigation. This guide will illuminate potential research pathways for both its racemic and enantiomerically pure forms, providing a robust framework for its application in medicinal chemistry, asymmetric catalysis, and materials science.

Foundational Synthesis and Characterization

The synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine can be efficiently achieved through the asymmetric reductive amination of its corresponding ketone precursor, 3'-chloro-5'-fluoroacetophenone. This method offers a direct and reliable route to the chiral amine.

Synthesis of the Precursor: 3'-Chloro-5'-fluoroacetophenone

3'-Chloro-5'-fluoroacetophenone serves as a crucial starting material and is commercially available. Its synthesis is a key first step for researchers wishing to produce the target amine in-house. This precursor is a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.

Table 1: Physicochemical Properties of 3'-Chloro-5'-fluoroacetophenone

| Property | Value |

| CAS Number | 842140-52-7 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

Asymmetric Reductive Amination: A Pathway to Enantiopure Amines

Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines. This one-pot reaction combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent to produce the desired amine with high enantioselectivity.

Experimental Protocol 1: Asymmetric Reductive Amination of 3'-Chloro-5'-fluoroacetophenone

Objective: To synthesize enantiomerically enriched (S)- or (R)-1-(3-chloro-5-fluorophenyl)ethanamine.

Materials:

-

3'-Chloro-5'-fluoroacetophenone

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Chiral catalyst (e.g., a chiral phosphine ligand with a transition metal precursor like [Rh(cod)Cl]₂ or a chiral iridium complex)

-

Reducing agent (e.g., H₂, formic acid, or a borohydride reagent)

-

Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-